Product packaging for 1,3-Diazaspiro[4.5]decane-2-thione(Cat. No.:CAS No. 13157-24-9)

1,3-Diazaspiro[4.5]decane-2-thione

Cat. No.: B11952930
CAS No.: 13157-24-9
M. Wt: 170.28 g/mol
InChI Key: DEDAVCXMGAYECA-UHFFFAOYSA-N
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Description

1,3-Diazaspiro[4.5]decane-2-thione is an organosulfur compound with the molecular formula C8H14N2S . It features a spirocyclic structure where a thiohydantoin ring system is fused to a cyclohexane ring via a spiro carbon atom . This compound serves as a versatile chemical building block, particularly in the synthesis of complex heterocyclic systems . The thione (C=S) and imino (NH) groups in its structure provide key reaction centers for further chemical modifications, enabling the creation of diverse molecular libraries for drug discovery and materials science . Researchers utilize this and related spiro-fused structures as precursors for developing compounds with potential biological activity . This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14N2S B11952930 1,3-Diazaspiro[4.5]decane-2-thione CAS No. 13157-24-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13157-24-9

Molecular Formula

C8H14N2S

Molecular Weight

170.28 g/mol

IUPAC Name

1,3-diazaspiro[4.5]decane-2-thione

InChI

InChI=1S/C8H14N2S/c11-7-9-6-8(10-7)4-2-1-3-5-8/h1-6H2,(H2,9,10,11)

InChI Key

DEDAVCXMGAYECA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CNC(=S)N2

Origin of Product

United States

Advanced Synthetic Methodologies for 1,3 Diazaspiro 4.5 Decane 2 Thione and Its Derivatives

Strategic Approaches to Spiro[4.5]decane Ring System Construction

The creation of the spiro[4.5]decane framework, the core of 1,3-diazaspiro[4.5]decane-2-thione, is a significant challenge in organic synthesis that demands precise control over regiochemistry and stereochemistry. Chemists have developed a variety of strategies, from linear multi-step sequences to highly efficient one-pot and domino reactions.

Multi-Step Synthetic Routes

Traditional multi-step syntheses remain a fundamental approach for constructing the 1,3-diazaspiro[4.5]decane core, often beginning with a pre-formed carbocyclic ring. A common strategy involves the synthesis of the corresponding spirohydantoin (2,4-dione) as a precursor, which can later be thionated.

One such pathway is a three-step method to produce N-1 monosubstituted spirocyclic hydantoins. mdpi.comresearchgate.net This sequence starts with a Strecker synthesis, reacting a ketone (e.g., 4-phenylcyclohexanone) with an amine and cyanide source to form an α-aminonitrile. mdpi.com The aminonitrile is then treated with potassium cyanate (B1221674) to yield a ureido derivative, which subsequently undergoes cyclization under basic conditions with acid hydrolysis to afford the target spirohydantoin. mdpi.com This method offers a reliable route to N-1 substituted systems, which are otherwise difficult to obtain via direct alkylation due to the higher reactivity of the N-3 position. mdpi.com

A patent has also described a three-step synthesis for 1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, starting from simple, low-cost raw materials like diethyl oxalate, urea (B33335), and ammonium (B1175870) carbonate, highlighting the method's potential for industrial-scale production. google.com

Table 1: Example of a Three-Step Synthesis for a Spirohydantoin Precursor mdpi.com

Step Reaction Reagents and Conditions Outcome
1 Strecker Synthesis 4-phenylcyclohexanone, N-methylamine, KCN, HCl 1-(Methylamino)-4-phenylcyclohexane-1-carbonitrile hydrochloride
2 Ureido Formation Product from Step 1, KOCN, Acetic Acid, Water Corresponding ureido derivative

One-Pot and Domino Reaction Strategies

To improve synthetic efficiency, reduce waste, and simplify procedures, researchers have increasingly turned to one-pot and domino (or cascade) reactions. These strategies combine multiple bond-forming events in a single operation without isolating intermediates. unimi.itmdpi.com

Domino reactions are particularly powerful for assembling complex spirocyclic systems. unimi.itunimi.it For instance, an organocatalytic, stereoselective Michael-domino Michael/aldol reaction sequence has been developed to create highly functionalized spiro-decalin oxindoles with excellent control over stereochemistry. nih.gov Another approach involves a Knoevenagel/Michael/cyclization multicomponent domino reaction, which has been successfully employed for the green synthesis of various spiro compounds. mdpi.com

One-pot, three-component reactions are also effective, such as the synthesis of 1-thia-4-azaspiro[4.5]decane compounds, which serve as precursors to more complex derivatives. nih.gov These methods are highly convergent and atom-economical, representing a significant advancement over linear synthetic routes. mdpi.com

Table 2: Overview of Domino Strategies for Spiro-Ring Construction

Domino Strategy Key Reactions Catalyst/Conditions Resulting Scaffold Reference
Double Michael Reaction Michael-exo-Michael Diphenylprolinol silyl (B83357) ether Spiro[cyclopentane-1,2'-naphthalene] unimi.it
Michael/Aldol Cascade Michael-Michael/Aldol Pyrrolidine-based organocatalyst and DBU Spiro-decalin oxindoles nih.gov

Catalyst-Mediated Cyclization and Scaffold Formation (e.g., Pd(OAc)₂–PPh₃ catalysis)

Metal-catalyzed reactions offer powerful tools for constructing the spiro[4.5]decane scaffold with high precision. Palladium catalysis is particularly prominent in this area. A novel palladium-catalyzed spirocyclization has been developed that proceeds through a sequential Narasaka–Heck cyclization, C–H activation, and [4+2] annulation cascade. nih.gov A key step in this transformation is the formation of a spiropalladacycle intermediate. nih.gov

The catalyst system comprising Palladium(II) acetate (B1210297) (Pd(OAc)₂) and Triphenylphosphine (PPh₃) is a widely used precatalyst for such cross-coupling reactions. rsc.orgresearchgate.net The stoichiometry of the ligand to the metal is critical; a Pd/PPh₃ ratio of 1:2 leads to the formation of a unique dinuclear Pd(I) complex. rsc.orgresearchgate.net This complex serves as an entry point to highly active, cyclic Pd₃ cluster catalysts upon reaction with the substrate, which are the true catalytic species in the reaction. rsc.org

Beyond palladium, other metals are also effective. Gold(I) catalysis has been used in a vinylogous Conia-ene reaction to build densely functionalized spiro[4.5]decanes. researchgate.net Furthermore, olefin metathesis, particularly ring-closing metathesis (RCM), is a key strategy for forming the final spiro-ring system in the synthesis of various spiro[4.5]decane natural products. researchgate.netepa.gov

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a key technology for accelerating organic reactions, offering significant advantages in the synthesis of spirocyclic compounds. nih.gov Compared to conventional heating, microwave-assisted synthesis often leads to dramatically reduced reaction times, higher yields, and increased product purity. researchgate.netmdpi.com

This technology has been successfully applied to the synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives on a solid support, where microwave heating considerably accelerated the formation of the spiroimidazolidinone ring system. researchgate.net Microwave assistance is also a feature in modern multicomponent reactions, such as the one-pot, three-component synthesis of novel thiazolyl-pyridazinediones, demonstrating its broad utility. mdpi.com The efficiency of microwave heating is often attributed to the direct coupling of energy with polar molecules, intermediates, and transition states in the reaction mixture. mdpi.com

Thionation Reactions for the Synthesis of Spirodithiohydantoins

The target compound, this compound, contains a thiourea (B124793) moiety. A common route to this class of compounds and their dithio-analogs (spirodithiohydantoins) involves the thionation of a corresponding spirohydantoin (1,3-diazaspiro[4.5]decane-2,4-dione).

This transformation is typically achieved using specialized thionating agents. The most widely used reagents for this purpose are 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, commonly known as Lawesson's reagent (LR), and phosphorus pentasulfide (P₄S₁₀). srce.hr

The reaction of a spirohydantoin with Lawesson's reagent, typically in a 1:2 molar ratio in refluxing toluene, is highly effective for converting both carbonyl groups into thiocarbonyls, yielding the corresponding cycloalkanespiro-5-(2,4-dithiohydantoins) in high yields of 82–96%. srce.hr An alternative procedure using P₄S₁₀ in xylene also accomplishes the thionation, though it generally provides the desired dithio products in lower yields compared to the Lawesson's reagent method. srce.hr

Table 3: Comparison of Thionation Methods for Spirohydantoins srce.hr

Thionating Agent Stoichiometry (Spirohydantoin:Reagent) Solvent Conditions Yield
Lawesson's Reagent (LR) 1 : 2 Toluene Reflux, 6 hours High (82–96%)

Derivatization of the this compound Core

Once the core spirocyclic scaffold is assembled, it can be further modified to create a diverse range of derivatives. For example, related 1-thia-4-azaspiro[4.5]decane compounds can undergo condensation with other heterocyclic building blocks. Reaction with 2-amino-1,3,4-thiadiazole-5-thiol in ethanol (B145695) yields arylidine-1,3,4-thiadiazole-2-thione derivatives. nih.gov

These derivatives can be subjected to further functionalization, such as glycosylation. The thione derivatives react with acetylated glycosyl bromides in the presence of a base to form complex thioglycosides. nih.govresearchgate.net The protecting acetyl groups on the sugar moiety can then be removed under mild conditions, for instance, by using ammonia (B1221849) in methanol (B129727), to yield the final deprotected thioglycoside products. nih.gov This highlights the capacity for extensive and strategic derivatization of the core spiro[4.5]decane system.

Functionalization at Nitrogen Positions

The presence of two nitrogen atoms in the this compound ring offers opportunities for selective functionalization, which is key to modulating the pharmacological properties of its derivatives. The differential reactivity of the N1 and N3 positions, particularly in the analogous 1,3-diazaspiro[4.5]decane-2,4-dione (spirohydantoin) system, provides a basis for understanding these transformations.

In spirohydantoin systems, the N3-proton is more acidic and thus more readily deprotonated and alkylated under basic conditions compared to the N1-proton. nih.gov Direct N1-selective alkylation of hydantoins is challenging but can be achieved using specific potassium bases like potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) in tetrahydrofuran (B95107) (THF). nih.gov A study on the synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione highlights a multi-step process where N1-methylation is achieved through cyclization of a urea precursor. mdpi.com This suggests that direct alkylation of the pre-formed spiro-ring at the N1 position can be difficult without prior protection of the N3 position. mdpi.com

The regioselectivity of N-alkylation can also be influenced by the choice of the alkylating agent and reaction conditions. For instance, in the alkylation of the 1H-indazole scaffold, another heterocyclic system with two nitrogen atoms, the use of sodium hydride in THF has shown to favor N1-alkylation. beilstein-journals.org This knowledge can be extrapolated to the this compound system, where a careful selection of base and solvent could direct the functionalization to the desired nitrogen atom. Acylation reactions, analogous to those performed on 1,3-thiazinane-2-thione, present another avenue for functionalization at the nitrogen positions.

Table 1: Reagents for N-Alkylation of Spiro-heterocyclic Systems

ReagentPosition of AlkylationCompound ClassReference
Potassium tert-butoxide (tBuOK)N1Hydantoins nih.gov
Potassium hexamethyldisilazide (KHMDS)N1Hydantoins nih.gov
Sodium Hydride (NaH)N1Indazoles beilstein-journals.org
Methyl Iodide / Sodium HydroxideN5, N7 (dialkylation)1,3-Diazaoxindoles mdpi.com
Benzyl Bromide / Sodium HydroxideN5, N7 (dialkylation)1,3-Diazaoxindoles mdpi.com

Introduction of Exocyclic Double Bonds (e.g., hydrazinylidene, amino-dec-3-ene)

The introduction of exocyclic double bonds to the this compound core can significantly expand its structural diversity and potential biological activity. This can be achieved through the transformation of the thiocarbonyl group (C=S) into a C=N or C=C bond.

One approach to introduce an imino group (C=N) is through the reaction of the corresponding oxo-analogue (1,3-diazaspiro[4.5]decan-2-one) with amines. The synthesis of 2-imino-1,3,4-oxadiazolines from acylhydrazides and isothiocyanates provides a precedent for the formation of an exocyclic imino bond. nih.gov Similarly, the synthesis of 2-imino-1,3,4-thiadiazoles from hydrazides and isothiocyanates demonstrates the feasibility of constructing such functionalities. nih.gov

The synthesis of a hydrazinylidene group (C=N-NH2) can be envisioned through the reaction of this compound with hydrazine (B178648) hydrate (B1144303). This reaction would involve the nucleophilic attack of hydrazine on the thiocarbonyl carbon, followed by the elimination of hydrogen sulfide. While not directly reported for this specific spiro-compound, the reaction of thiosemicarbazides with orthoesters can lead to the formation of 1-(1-ethoxyalkylidene)thiosemicarbazide, which contains a C=N bond. semanticscholar.org

The introduction of a substituted amino-dec-3-ene exocyclic group represents a more complex transformation. It could potentially be achieved through a multi-step synthesis involving the initial formation of an exocyclic C=C bond, followed by further functionalization. For instance, Knoevenagel condensation of a related spiro-dione with an aldehyde can introduce a benzylidene group, creating an exocyclic double bond. mdpi.com

Reaction with Hydrazine and Related Nucleophiles

The thiocarbonyl group of this compound is a key site for reactions with nucleophiles like hydrazine. The reaction of cyclic thioureas with hydrazine and its derivatives can lead to the formation of various heterocyclic systems.

The fundamental synthesis of cyclic thioureas, such as ethylene (B1197577) thiourea from ethylenediamine (B42938) and carbon disulfide, illustrates the reactivity of the thiocarbonyl precursor. orgsyn.org The reaction of this compound with hydrazine hydrate is expected to proceed via nucleophilic attack of the hydrazine on the thiocarbonyl carbon. This can lead to the formation of a hydrazono derivative, replacing the sulfur atom with a hydrazinylidene group. A plausible mechanism involves the formation of a tetrahedral intermediate, which then eliminates a molecule of hydrogen sulfide.

Furthermore, reactions of functionalized thioureas with other nucleophiles have been reported. For example, a study on thiourea derivatives bearing pendant hydroxyl groups showed that they undergo cyclization reactions with bromoacyl bromides to yield iminothiozolidinones. researchgate.net This highlights the potential for intramolecular reactions in suitably substituted this compound derivatives. The reaction of nitrilimines, generated in situ from hydrazonyl chlorides, with carbon disulfide to form spiro[4.4]thiadiazole derivatives also showcases the diverse reactivity of thiocarbonyl compounds and their precursors in cycloaddition reactions. nih.govnih.gov

Table 2: Products from Reactions of Thiourea Derivatives with Nucleophiles/Electrophiles

Thiourea DerivativeReactantProductReference
Functionalized Thioureas with hydroxyl groupsBromoacyl bromidesIminothiozolidinones researchgate.net
Hydrazonyl chlorides (nitrilimine precursor)Carbon DisulfideSpiro[4.4]thiadiazole derivatives nih.govnih.gov
EthylenediamineCarbon DisulfideEthylene thiourea orgsyn.org

Sophisticated Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of individual atoms.

Proton NMR spectroscopy of spiro-cyclic compounds provides valuable information about the number of different types of protons and their neighboring environments. For a related compound, 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, the ¹H NMR spectrum shows complex multiplets for the cyclohexane (B81311) ring protons, indicating their distinct chemical environments. mdpi.com For example, signals for the H6, H7, H9, and H10 protons appear at various chemical shifts, with specific coupling patterns that help in assigning their relative positions. mdpi.com The chemical shifts are influenced by the substitution pattern and the conformational rigidity of the spirocyclic system.

Interactive Data Table: Representative ¹H NMR Data for a Substituted 1,3-Diazaspiro[4.5]decane Derivative

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H6, H101.93td12.8, 4.3
H7, H92.18qd13.1, 3.9
H82.57tt12.5, 3.5
CH₃2.73s
H₃', H₅'7.30t7.6
H₃10.73s

Note: Data is for 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione and serves as an illustrative example of the types of signals observed in this class of compounds. mdpi.com

Carbon-13 NMR complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the case of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, the ¹³C NMR spectrum displays distinct signals for each carbon atom. mdpi.com The spiro carbon atom, a key feature of this class of compounds, typically appears at a characteristic chemical shift. bas.bg The carbonyl or thiocarbonyl carbon of the hydantoin (B18101) or thiohydantoin ring also has a distinctive resonance in the downfield region of the spectrum. bas.bg

Interactive Data Table: ¹³C NMR Chemical Shifts for a Substituted 1,3-Diazaspiro[4.5]decane Derivative

Carbon AtomChemical Shift (ppm)
CH₃23.1
C₇, C₉28.5
C₆, C₁₀30.1
C₈41.5
C₅ (spiro)61.6
C₂=O155.1
C₄=O177.3

Note: Data is for 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione and is illustrative for this compound class. mdpi.com

Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Quantum Coherence (HMQC), are instrumental in correlating the signals of directly bonded protons and carbons. bas.bg This allows for unambiguous assignment of the signals in both the ¹H and ¹³C NMR spectra. bas.bg For complex molecules like 1,3-diazaspiro[4.5]decane-2-thione, where signal overlap can occur, HMQC is crucial for confirming the connectivity within the molecule. mdpi.com

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present. The IR spectrum of a related compound, 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, shows characteristic absorption bands. mdpi.com For this compound, one would expect to see a strong absorption band corresponding to the C=S (thiocarbonyl) stretching vibration, typically in the region of 1250-1020 cm⁻¹. The N-H stretching vibrations of the thiohydantoin ring would appear as one or two bands in the 3500-3300 cm⁻¹ region. The C-H stretching vibrations of the cyclohexane ring would be observed around 3000-2850 cm⁻¹.

Interactive Data Table: Expected IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretch3500-3300
C-H stretch (sp³)3000-2850
C=S stretch1250-1020
C-N stretch1350-1280

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would confirm the molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. mdpi.com The fragmentation pattern observed in the mass spectrum gives clues about the structure of the molecule. For spiro compounds, characteristic fragmentation pathways often involve the cleavage of the spirocyclic system. nih.gov

Interactive Data Table: Predicted m/z Values for Major Ions of a Related Spiro Compound

IonPredicted m/z
[M+H]⁺169.09715
[M+Na]⁺191.07909
[M-H]⁻167.08259

Note: Data is for the related compound 1,3-diazaspiro[4.5]decane-2,4-dione and illustrates the types of ions that may be observed. uni.lu

X-ray Crystallography in Solid-State Structure Determination and Packing Analysis

X-ray crystallography provides the most definitive structural information for crystalline solids. By diffracting X-rays off a single crystal of this compound, it is possible to determine the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsional angles. This technique would reveal the conformation of the cyclohexane ring (e.g., chair, boat) and the geometry of the thiohydantoin ring. Furthermore, X-ray crystallography elucidates the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the crystal packing. mdpi.commdpi.com For related spiro compounds, crystal structure analysis has confirmed the spiro nature and the specific conformations of the ring systems. mdpi.com

Interactive Data Table: Illustrative Crystallographic Parameters for a Spirocyclic Compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.2554(13)
b (Å)14.605(3)
c (Å)16.265(3)
β (°)95.97(3)
Volume (ų)1477.9(5)

Note: Data is for 8-(4-(dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione and is provided as a representative example. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy (for related compounds)

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique used to study the electronic transitions within a molecule. uu.nl For compounds related to this compound, UV-Vis spectroscopy provides insights into the chromophores present, particularly the thiocarbonyl (C=S) group and other conjugated systems. While specific UV-Vis data for this compound is not extensively documented in publicly available literature, analysis of structurally similar compounds, such as other thiourea (B124793) derivatives and spirocyclic systems, offers valuable comparative data.

Detailed research findings on related thiourea derivatives have identified characteristic absorption bands. For instance, a study on a series of N-(nitrophenyl)-N'-(pivaloyl)thiourea derivatives revealed two significant chromophores, the carbonyl (C=O) and thiocarbonyl (C=S) groups, with maximum absorptions (λmax) appearing around 230 nm and 290 nm, respectively. researchgate.net Another investigation into a bis-thiourea derivative reported UV-Vis absorption peaks at 277 nm and 314 nm. ukm.my These absorptions are attributed to n→π* and π→π* electronic transitions within the thiourea moiety.

The UV absorption spectrum of the basic thiourea molecule in methanol (B129727) shows a maximum absorption at approximately 236 nm, which is assigned to a π→π* transition, and a weaker shoulder at around 280 nm, attributed to the n→π* transition of the C=S group. The position and intensity of these bands can be influenced by the solvent and the nature of substituents on the thiourea core.

In the context of spirocyclic compounds, the spatial arrangement and the nature of the rings fused at the spiro center can influence the electronic environment of the chromophores. For example, studies on spiro[fluorenopyran-thioxanthenes] have also been conducted, highlighting the use of UV-Vis spectroscopy in characterizing their photochromic behavior. researchgate.net

The following table summarizes the UV-Vis absorption data for some thiourea derivatives related to this compound.

Compoundλmax (nm)ChromophoreReference
N-(2-nitrophenyl)-N'-(pivaloyl)thiourea~230C=O researchgate.net
~290C=S researchgate.net
N-(3-nitrophenyl)-N'-(pivaloyl)thiourea~230C=O researchgate.net
~290C=S researchgate.net
N-(4-nitrophenyl)-N'-(pivolyl)thiourea~230C=O researchgate.net
~290C=S researchgate.net
Bis-thiourea derivative277Not specified ukm.my
314Not specified ukm.my

This data from related compounds suggests that the UV-Vis spectrum of this compound would likely exhibit characteristic absorptions for the thiocarbonyl group, potentially influenced by the spirocyclic decane (B31447) ring system.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of electronic structures of molecules.

While specific DFT studies on 1,3-Diazaspiro[4.5]decane-2-thione are not extensively documented in publicly available literature, extensive research on its close analog, 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, illustrates the application of these methods. For this dione (B5365651) derivative, a structure optimization is typically performed to determine its energy minima conformations. This process involves calculating the potential energy surface of the molecule to find the geometric arrangements with the lowest energy, which correspond to the most stable conformations.

In a study of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, four main conformations were identified and their energies calculated to find the most stable form. This analysis is crucial as the molecular conformation dictates its physical and biological properties.

DFT calculations are also employed to predict spectroscopic parameters, which can then be compared with experimental data to verify the computed structures. For instance, the Gauge-Independent Atomic Orbital (GIAO) method, a DFT-based approach, is used to predict NMR chemical shifts. In the case of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, theoretical GIAO calculations predicted similar signals for its different conformations, particularly for the hydantoin (B18101) and phenyl rings.

Similarly, theoretical IR spectra can be computed. For the dione analog, characteristic vibrational frequencies have been calculated and compared with experimental FT-IR spectra, showing peaks for N-H stretching, C-H stretching of sp2 and sp3 hybridized carbons, and the carbonyl (C=O) groups of the amide. For this compound, one would expect to see characteristic peaks for the C=S (thione) group in the predicted IR spectrum.

Quantum-Chemical Analysis of Molecular Electronic Characteristics

Quantum-chemical calculations provide insights into the electronic properties of molecules, such as polarizability and hyperpolarizability, which are crucial for understanding their response to external electric fields and their potential in nonlinear optics.

Studies on simple molecules like urea (B33335) and thiourea (B124793) have shown that the replacement of an oxygen atom with a sulfur atom generally increases the electric responses. nih.gov Theoretical investigations on these molecules in the solid phase indicate that while the effect on linear polarizability is mild, it is significant for the dipole moment and first hyperpolarizability. nih.govresearchgate.net This suggests that this compound would likely exhibit a higher polarizability and hyperpolarizability compared to its dione counterpart, 1,3-Diazaspiro[4.5]decane-2,4-dione. The higher polarizability of the C-F bond, for instance, has been suggested to provide new possibilities for binding to receptors. mdpi.com

Computational Prediction of Molecular Descriptors

Molecular descriptors are numerical values that characterize the properties of a molecule. They are widely used in quantitative structure-activity relationship (QSAR) studies. For this compound, several key molecular descriptors can be computationally predicted.

DescriptorPredicted Value
Molecular Formula C8H14N2S
Molecular Weight 170.28 g/mol
XLogP3 1.1
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 1
Rotatable Bonds 0
Topological Polar Surface Area 41.5 Ų

This data is computationally predicted and sourced from public chemical databases.

These descriptors suggest that the molecule has a moderate lipophilicity (XLogP3), and the presence of hydrogen bond donors and acceptors indicates its potential to form hydrogen bonds.

Analysis of Intermolecular Interactions

The thiourea moiety is known to participate in various intermolecular interactions, which are crucial for the formation of supramolecular assemblies. The N-H groups of the imidazolidine-2-thione ring are strong hydrogen bond donors, while the sulfur atom of the thione group can act as a hydrogen bond acceptor.

Therefore, strong N–H⋯S hydrogen bonding is expected to be a dominant intermolecular interaction in the solid state of this compound. These interactions can lead to the formation of dimers or extended chains and networks. In the crystal structure of the analogous cyclohexane-1-spiro-2′-imidazolidine-5′-spiro-1′′-cyclohexan-4′-one, molecules are linked into centrosymmetric dimers by pairs of N—H⋯O hydrogen bonds. iucr.org A similar dimeric structure stabilized by N–H⋯S bonds can be anticipated for the thione derivative.

Furthermore, the introduction of a sulfur atom can lead to other noncovalent interactions, such as S···halogen or S···H interactions, which can play a significant role in stabilizing the supramolecular structure. acs.org The ability of thiourea derivatives to form both hydrogen bond acceptors and donors promotes interactions with various enzymes and biological targets. biointerfaceresearch.com

Reactivity and Reaction Mechanisms of 1,3 Diazaspiro 4.5 Decane 2 Thione Derivatives

Cyclization Reactions for Spiro Scaffold Formation

The construction of the 1,3-diazaspiro[4.5]decane scaffold is a key synthetic challenge, and various cyclization strategies have been developed to achieve this. These methods often involve the formation of the five-membered imidazolidine-2-thione ring onto a pre-existing cyclohexane (B81311) core.

One common approach involves the reaction of a ketone or its derivative with a binucleophile. For instance, the synthesis of spiro thiohydantoins can be achieved through the reaction of [e]-fused 1H-pyrrole-2,3-diones with thioureas. beilstein-journals.orgnih.gov This reaction can lead to a mixture of regioisomeric spiro-fused thiohydantoins and pseudothiohydantoins, with the product distribution being influenced by reaction conditions such as temperature and solvent. beilstein-journals.org For example, conducting the reaction at reflux in 1,4-dioxane (B91453) tends to favor the formation of the thiohydantoin, while room temperature reactions may yield the pseudothiohydantoin as the major product. beilstein-journals.org

Another powerful method for the formation of diazaspiro[4.5]decane systems is through palladium-catalyzed domino reactions. Unactivated yne-en-ynes can react with substituted aryl halides in the presence of a Pd(OAc)2–PPh3 catalyst to yield diazaspiro[4.5]decanes with exocyclic double bonds. rsc.org This process is notable for forming three new carbon-carbon bonds in a single operation through a cascade of highly regioselective C-C coupling and spiro scaffold-forming steps. rsc.org Similarly, palladium-catalyzed aza-[3+2] cycloaddition of vinylcyclopropanes with anilines after an initial oxidative dearomatization step provides a route to 1-azaspiro[4.5]decanes. researchgate.net

A multi-step synthesis for N-1 monosubstituted 1,3-diazaspiro[4.5]decane-2,4-diones (hydantoins), which are close analogs of the 2-thione derivatives, has also been reported. This pathway involves the cyclization of a ureido derivative, which is in turn prepared from an amino-nitrile. mdpi.com This highlights a general strategy where the spirocyclic core is assembled through the cyclization of a linear precursor already containing the cyclohexane ring.

The table below summarizes various cyclization strategies for the formation of diazaspiro[4.5]decane and related spiro scaffolds.

Starting MaterialsReagents/CatalystProduct TypeKey Features
[e]-fused 1H-pyrrole-2,3-diones, ThioureasHeat (e.g., reflux in 1,4-dioxane)Spiro pyrrole-substituted thiohydantoinsCatalyst-free, regiodivergent synthesis. beilstein-journals.orgnih.gov
Unactivated yne-en-ynes, Aryl halidesPd(OAc)2–PPh3Diazaspiro[4.5]decanes with exocyclic double bondsDomino reaction forming three C-C bonds. rsc.org
Anilines, VinylcyclopropanesOxidative dearomatization, Pd-catalyst1-Azaspiro[4.5]decanesAza-[3+2] cycloaddition. researchgate.net
Ureido derivative of 1-amino-1-cyclohexanecarbonitrileSodium hydride, Acid hydrolysis1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dioneMulti-step synthesis for N-1 substituted derivatives. mdpi.com

Nucleophilic and Electrophilic Reactivity Profiles (e.g., N-alkylation)

The nucleophilic character of the nitrogen atoms in the 1,3-diazaspiro[4.5]decane-2-thione ring system is a key aspect of its reactivity. The two nitrogen atoms, N-1 and N-3, exhibit different reactivity profiles, which can be exploited for selective functionalization.

In the closely related 1,3-diazaspiro[4.5]decane-2,4-dione (spirohydantoin) system, the N-3 position is more activated due to the presence of two adjacent carbonyl groups. mdpi.com This increased acidity of the N-3 proton makes it more susceptible to deprotonation, and subsequent alkylation at this position can be readily achieved using alkyl halides in an alkaline solution. mdpi.com In contrast, direct alkylation at the N-1 position is more challenging and typically requires the protection of the N-3 nitrogen first. mdpi.com This differential reactivity allows for the regioselective introduction of substituents onto the hydantoin (B18101) ring.

The thiocarbonyl group at the C-2 position also influences the reactivity of the molecule. It can be transformed into a carbonyl group, for instance, by treatment with 35% aqueous H2O2, thereby converting a spiro-thiohydantoin into its corresponding spiro-hydantoin derivative. mdpi.com This transformation highlights the electrophilic nature of the thiocarbonyl carbon and its susceptibility to oxidation.

Post-synthetic modifications of the spiro scaffold using alkylating and acylating agents have been demonstrated, offering an alternative route to derivatives that may be difficult to obtain through direct synthesis. mdpi.com

The table below outlines the reactivity at different positions of the spiro-thiohydantoin/hydantoin ring.

PositionReactivity TypeCommon ReactionsInfluencing Factors
N-3NucleophilicN-alkylationActivated by two adjacent carbonyl/thiocarbonyl groups. mdpi.com
N-1NucleophilicN-alkylationLess reactive than N-3; often requires protection of N-3. mdpi.com
C-2 (Thiocarbonyl)ElectrophilicDesulfurization/OxidationConversion to carbonyl group with oxidizing agents. mdpi.com

Ring Transformation and Rearrangement Pathways (e.g., ring-opening reactions of related epoxy-containing derivatives)

Derivatives of this compound can undergo various ring transformations and rearrangements. A notable example is the pseudothiohydantoin–thiohydantoin rearrangement. nih.gov Spiro pseudothiohydantoin derivatives, which can be formed as kinetic products in the reaction of 1H-pyrrole-2,3-diones with thioureas, can rearrange to the thermodynamically more stable thiohydantoin isomers. beilstein-journals.orgresearchgate.net This rearrangement is influenced by the substituents on the thiourea (B124793) moiety and the reaction conditions. beilstein-journals.org

While direct examples of ring-opening reactions of epoxy-containing this compound derivatives are not prevalent in the literature, the reactivity of related spiro-epoxy compounds provides valuable insights. Epoxides are highly strained three-membered rings that readily undergo ring-opening reactions with a variety of nucleophiles. nih.govlibretexts.org These reactions can be catalyzed by either acid or base. libretexts.org

In the context of structurally similar spiro-epoxyoxindoles, ring-opening hydrolysis to form vicinal diols has been successfully achieved using a reusable sulfonic acid functionalized nitrogen-rich carbon catalyst. rsc.org This demonstrates that the spiro architecture is tolerant to conditions required for epoxide ring-opening. The reaction of epoxides with nucleophiles like alcohols (alcoholysis) can proceed via either SN1 or SN2 mechanisms, depending on the substitution pattern of the epoxide and the reaction conditions, leading to different regioisomeric products. libretexts.orgmdpi.com

Electron transfer-induced ring-opening of α-epoxyketones in the presence of a nucleophile like cyclohexanone (B45756) can lead to the formation of spirodioxolanes. nih.gov This type of reaction proceeds through the cleavage of a C-C or C-O bond in the epoxide ring following a single electron transfer (SET) event. nih.gov Such pathways could be envisioned for appropriately substituted epoxy-diazaspiro[4.5]decane derivatives, leading to more complex heterocyclic systems.

Mechanistic Insights into Carbon-Carbon Bond Formation in Spiro-Systems

The formation of the spirocyclic system inherently involves the creation of a quaternary spiro-carbon center, a process that often requires specialized synthetic methods. Several mechanistic pathways for carbon-carbon bond formation are relevant to the synthesis of spiro[4.5]decane systems.

Palladium-catalyzed reactions are particularly effective for constructing these scaffolds. The one-step synthesis of diazaspiro[4.5]decanes from yne-en-ynes and aryl halides proceeds through a domino reaction involving a highly regioselective C-C coupling and a spirocyclization step. rsc.org The mechanism of such transformations often involves oxidative addition of the palladium catalyst to the aryl halide, followed by a series of carbopalladation and cyclization events. chemistry.coach

Another mechanistic approach involves the intramolecular Friedel-Crafts-like alkylation. In the synthesis of deoxypodophyllotoxin, which features a complex fused ring system, a key C-C bond formation step is proposed to proceed through a benzylic carbocation. nih.gov This carbocation is generated via oxidation of a substrate radical, and subsequent intramolecular attack by an aromatic ring leads to cyclization. nih.gov This type of mechanism, involving the generation of a reactive intermediate that is then trapped intramolecularly, is a powerful strategy for constructing complex ring systems.

Biocatalytic methods also offer unique mechanisms for C-C bond formation. Enzymes like aldolases and oxynitrilases can catalyze the formation of C-C bonds with high stereoselectivity, which is crucial for the synthesis of chiral spiro compounds. libretexts.org For example, threonine aldolases can catalyze the reaction of glycine (B1666218) with substituted benzaldehydes to produce α-amino-β-hydroxy acids, which could be precursors to chiral heterocyclic systems. libretexts.org

The table below details different mechanisms for C-C bond formation in the synthesis of spiro-systems.

Mechanistic PathwayKey IntermediatesCatalyst/ReagentExample Reaction
Palladium-Catalyzed Domino ReactionOrganopalladium speciesPd(OAc)2–PPh3Synthesis of diazaspiro[4.5]decanes from yne-en-ynes. rsc.org
Intramolecular Friedel-Crafts-like AlkylationBenzylic carbocationTrifluoroacetic acidFormation of deoxypodophyllotoxin. nih.gov
Radical-Polar Hybrid PathwaySubstrate radical, CarbocationFe(II)/2-oxoglutarate-dependent oxygenaseEnzymatic synthesis of deoxypodophyllotoxin. nih.gov
Biocatalytic Aldol ReactionEnolate equivalentThreonine aldolaseSynthesis of α-amino-β-hydroxy acids. libretexts.org

Coordination Chemistry of 1,3 Diazaspiro 4.5 Decane 2 Thione As a Ligand

Role in the Synthesis of Novel Coordination Compounds and MaterialsThere are no reports on the use of 1,3-Diazaspiro[4.5]decane-2-thione in the synthesis of new coordination compounds or materials.

Future research in the field of coordination chemistry may explore the potential of this compound as a ligand, at which point a comprehensive article on its coordination behavior could be written.

In Vitro Mechanistic Studies of Biological Activity of 1,3 Diazaspiro 4.5 Decane 2 Thione Derivatives

Mechanisms of Enzyme Inhibition

The ability of 1,3-diazaspiro[4.5]decane-2-thione derivatives to inhibit specific enzymes is a key area of research. These inhibitory activities are fundamental to their potential therapeutic effects.

Cyclooxygenase (COX-1, COX-2) Inhibition

The anti-inflammatory properties of thiohydantoin derivatives, the class to which this compound belongs, have been linked to the inhibition of cyclooxygenase (COX) enzymes. A study on hybrid structures containing a thiohydantoin moiety and a pyrazole (B372694) core with a methanesulfonyl (SO2Me) pharmacophore found that these compounds were more selective for the COX-2 isozyme and demonstrated significant in vivo anti-inflammatory activity. nih.gov This selectivity for COX-2 is a desirable trait in anti-inflammatory agents, as it is associated with a reduced risk of gastrointestinal side effects that can be caused by the inhibition of the COX-1 isoform. nih.govfrontiersin.org

Molecular modeling studies have further elucidated the interaction between these thiohydantoin derivatives and the COX-2 enzyme, indicating a substantial binding affinity within the enzyme's binding pocket. This interaction is crucial for the observed inhibitory effect. The mechanism of COX inhibition is central to the action of non-steroidal anti-inflammatory drugs (NSAIDs), which work by preventing the conversion of arachidonic acid into prostaglandins, key mediators of inflammation. nih.govnih.gov

Table 1: COX Inhibition by Thiohydantoin Derivatives

Compound Class Target Enzyme(s) Observed Effect Reference
Thiohydantoin-pyrazole hybrids COX-1, COX-2 Selective inhibition of COX-2, anti-inflammatory activity. nih.gov
1,3-Disubstituted-2-thiohydantoins COX-2 Significant binding affinity to COX-2 binding pocket. mdpi.com

Focal Adhesion Kinase (FAK) Inhibition

Currently, there is a lack of specific research in the reviewed scientific literature directly investigating the in vitro mechanistic actions of this compound derivatives on Focal Adhesion Kinase (FAK) inhibition.

Sterol 4α-Demethylase (CYP51) Inhibition

Based on the available scientific literature, no in vitro mechanistic studies have been identified that specifically examine the inhibitory effects of this compound derivatives on Sterol 4α-Demethylase (CYP51).

Bacterial Topoisomerase Inhibition (DNA gyrase, Topoisomerase IV)

Thiohydantoin derivatives have been identified as potential inhibitors of topoisomerases, which are essential enzymes for DNA replication and transcription in bacteria. nih.gov A study focusing on a library of hydantoin (B18101) and thiohydantoin derivatives found that a thiohydantoin compound with a substituted thiophenyl central moiety was a potent inhibitor of human topoisomerase I (HTop1). nih.gov This inhibition was achieved by stabilizing the Top1-DNA cleavage complexes, which ultimately leads to cancer cell death. nih.gov

Furthermore, hybrid molecules combining a thiohydantoin core with a pyrazole structure have been shown to inhibit human topoisomerase-1. nih.gov While these studies focus on topoisomerase I, the known use of thiohydantoin derivatives as antibacterial agents suggests they may also target bacterial topoisomerases like DNA gyrase and topoisomerase IV. nih.gov The mechanism of action for quinolone antibiotics, for instance, involves the inhibition of these very enzymes, leading to bacterial cell death. nih.gov

Table 2: Topoisomerase Inhibition by Thiohydantoin Derivatives

Compound Derivative Target Enzyme Mechanism of Action Reference
Thiophenyl-substituted thiohydantoin Human Topoisomerase I (HTop1) Stabilization of Top1-DNA cleavage complexes nih.gov
Thiohydantoin-pyrazole hybrids Human Topoisomerase I Potent inhibitory activity nih.gov

Mechanisms of Antioxidant Activity (e.g., DPPH scavenging pathways)

The antioxidant potential of this compound derivatives has been explored through various in vitro assays, with a common method being the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it. nih.govresearchgate.net

In a study of novel 2-thiohydantoin (B1682308) derivatives, some compounds exhibited moderate to strong antioxidant activity when compared to the standard antioxidant, vitamin C. ekb.eg The scavenging activity is often quantified by the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. For instance, one strongly active 2-thiohydantoin derivative was identified with a low IC50 value, indicating high potency. ekb.eg

Another study on fused 5-arylidene-2-thiohydantoin derivatives also reported weak antioxidant activity in scavenging hydroxyl radicals. nih.gov The mechanism of action is believed to be related to the hydrogen-donating ability of the thiohydantoin structure.

Table 3: Antioxidant Activity of 2-Thiohydantoin Derivatives

Compound Derivative Assay Finding Reference
Novel 2-thiohydantoin derivative DPPH radical scavenging Strongly active with low IC50 value ekb.eg
Novel 2-thiohydantoin derivative DPPH radical scavenging Moderately active ekb.eg
Fused 5-arylidene-2-thiohydantoins Hydroxyl radical scavenging Weak antioxidant activity nih.gov

Antimicrobial Action Mechanisms (In Vitro)

The thiohydantoin core structure is present in various compounds that exhibit a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. nih.govchemicaljournal.in In vitro studies have shown that derivatives of 2-thiohydantoin can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungal species. ekb.egchemicaljournal.in

Generally, thiohydantoin derivatives have demonstrated greater efficacy against Gram-positive bacteria. researchgate.net For example, a thiohydantoin derived from L-alanine showed significant antibacterial activity against Staphylococcus epidermidis and S. aureus, with a time-dependent bactericidal effect. researchgate.net This derivative was also found to reduce the metabolic activity of S. epidermidis biofilms. researchgate.net

The precise mechanism of antimicrobial action is still under investigation, but it is suggested that these compounds may interact with molecular targets on the surface of the bacterial cell membrane. researchgate.net In the case of hybrid compounds that pair a thiohydantoin with a quinolone, the mechanism may also involve the inhibition of bacterial DNA gyrase and topoisomerase IV, similar to the action of quinolone antibiotics. nih.gov Some novel 2-thiohydantoin derivatives have also shown inhibitory effects against Pseudomonas aeruginosa, Candida albicans, and Aspergillus niger. ekb.eg

Table 4: In Vitro Antimicrobial Activity of Thiohydantoin Derivatives

Derivative Class Target Organisms Observed Effect Reference
2-Thiohydantoin from L-alanine S. epidermidis, S. aureus Bactericidal effect, antibiofilm activity researchgate.net
Novel 2-thiohydantoin P. aeruginosa, C. albicans, A. niger Growth inhibition ekb.eg
2-Thiohydantoin-quinolone hybrids Gram-positive & some Gram-negative bacteria Bacteriostatic activity nih.govnih.gov
N-substituted 2-thiohydantoins E. coli, P. aeruginosa, M. tuberculosis, E. faecalis, A. niger, C. albicans Good to moderate antibacterial and antifungal activities chemicaljournal.in

Antibacterial Mechanisms

While the broader class of thiohydantoin derivatives has shown antibacterial potential, specific mechanistic studies on this compound against common bacterial pathogens are not extensively detailed in the reviewed literature. However, research into related structures provides insights. For instance, studies on 2,8-diazaspiro[4.5]decan-1-one derivatives, a related spiro-compound class, indicated they possessed limited potency against selected Gram-positive and Gram-negative bacteria. nih.gov This suggests that the antibacterial activity may not be the most prominent feature of this specific spirocyclic core, or that its efficacy is directed towards specific types of bacteria, such as mycobacteria.

Antifungal Mechanisms

The antifungal action of diazaspiro[4.5]decane derivatives has been more clearly elucidated, with chitin (B13524) synthase inhibition identified as a primary mechanism. nih.govnih.gov Chitin is a crucial component of the fungal cell wall, and its absence in human cells makes it an attractive target for antifungal agents. nih.gov

A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were designed and synthesized as potential chitin synthase (CHS) inhibitors. nih.gov Enzyme inhibition experiments confirmed that these compounds effectively inhibited CHS. nih.govnih.gov For example, compounds 4e and 4j (2,8-diazaspiro[4.5]decan-1-one derivatives) showed excellent potency against CHS with IC₅₀ values of 0.13 mM and 0.12 mM, respectively, which are comparable to the well-known CHS inhibitor polyoxin (B77205) B (IC₅₀ of 0.08 mM). nih.gov This inhibition of chitin synthesis disrupts the integrity of the fungal cell wall, leading to cell death. The antifungal activity of these compounds was consistent with their CHS inhibition potency. nih.gov For instance, compound 4d displayed superior activity against Candida albicans (MIC = 0.04 mmol/L) compared to fluconazole (B54011) (0.104 mmol/L). nih.gov

In Vitro Antifungal Activity of 2,8-Diazaspiro[4.5]decan-1-one Derivatives
CompoundTarget OrganismActivity (MIC)Comparison
4dC. albicans0.04 mmol/LMore potent than Fluconazole (0.104 mmol/L)
4jA. fumigatus0.08 mmol/LSame potency as other active compounds
4rA. fumigatus0.08 mmol/LSame potency as other active compounds

Antitubercular Mechanisms

Derivatives of the spiro-thiohydantoin scaffold have demonstrated notable activity against Mycobacterium tuberculosis. Studies on 4-aza-1-thiaspiro[4.5]decan-3-one derivatives, which are structurally related to the target compound, showed significant inhibitory effects against M. tuberculosis H37Rv. nih.gov These compounds were evaluated using the Microplate Alamar Blue Assay (MABA), with several derivatives demonstrating at least 90% inhibition in primary screenings at a concentration of 6.25 µg/mL. nih.gov The most active compounds identified were 4d and 5c (4-aza-1-thiaspiro[4.5]decan-3-one derivatives). nih.gov

Additionally, broader studies on 5-arylidine-2-thiohydantoin derivatives have reported their ability to inhibit more than 90% of M. tuberculosis growth. ajchem-a.com While the precise molecular target for the spiro-thiohydantoin class is not definitively identified in these studies, related research suggests potential mechanisms. Molecular docking studies on other heterocyclic compounds designed as anti-TB agents have identified enzymes like enoyl-acyl carrier protein reductase (InhA) and the protein 5OEQ as potential molecular targets. nih.govnih.gov

Antiviral Mechanisms

The thiohydantoin core, including its spirocyclic variants, has been explored for antiviral activity against a range of viruses. The mechanism of action often involves interference with the viral life cycle. youtube.com

One study on novel thiohydantoin-containing derivatives found activity against influenza A and B viruses. nih.gov The mechanism was determined to occur at the late stages of the viral cycle, suggesting interference with the assembly and budding of new virions from the host cell. nih.gov Notably, this action was independent of viral neuraminidase inhibition, a common target for anti-influenza drugs. nih.gov

Other research has shown that S-glucosylated thiohydantoin derivatives are active against Herpes Simplex Virus 1 (HSV-1) and Herpes Simplex Virus 2 (HSV-2). nih.gov Furthermore, a patent describes the use of certain thiohydantoin derivatives as inhibitors of Hepatitis C virus replication. google.com These findings indicate that the thiohydantoin scaffold can be modified to target different viruses by interfering with various stages of their life cycle, such as replication, assembly, or release. nih.govyoutube.comnih.govgoogle.com

In Vitro Cytotoxicity and Antiproliferation Mechanisms

Derivatives of spiro-thiohydantoin and related heterocyclic thiones have been investigated for their potential as anticancer agents. The primary mechanism underlying their antiproliferative effect is the induction of programmed cell death, or apoptosis, in cancer cells. nih.govresearchgate.net

Studies on 1-thia-4-azaspiro[4.5]decane derivatives demonstrated dose-dependent anticancer activities against several human cancer cell lines, including liver (HepG-2), prostate (PC-3), and colorectal (HCT116) carcinoma. nih.govnih.gov

Apoptosis Induction Pathways (e.g., mitochondrial pathway, Bax/Bcl-2 modulation)

The induction of apoptosis is a key strategy for many chemotherapeutic agents. nih.gov Research on thione-containing heterocyclic compounds points towards the activation of the intrinsic (mitochondrial) apoptosis pathway. This pathway is regulated by the balance of pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2.

A study on new inhibitors derived from quinazoline (B50416) and 1,3,4-oxadiazole-2-thione (compounds 7h and 7k ) provided detailed mechanistic insights into this process. rsc.org In MCF-7 breast cancer cells, these compounds were found to significantly increase the cellular levels of key apoptosis-executing proteins, including caspase-3 and caspase-8. rsc.org Concurrently, they modulated the Bcl-2 family of proteins by elevating the levels of the pro-apoptotic protein Bax while decreasing the levels of the anti-apoptotic protein Bcl-2. rsc.org This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade, culminating in cell death.

Molecular Docking and Binding Mode Analysis in Protein Active Sites

Molecular docking is a computational technique used to predict how a molecule (ligand) binds to the active site of a protein target. This analysis provides insights into the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Several docking studies have been performed on thiohydantoin and spiro-thiohydantoin derivatives to understand their binding modes with various biological targets.

Anticancer and Antimicrobial Targets: Docking studies of 5-aryl-2-thiohydantoin derivatives against cancer and bacterial protein receptors have been performed. researchgate.net These compounds were docked against targets like isocitrate dehydrogenase (IDH1, PDB: 4UMX), LasR-OC12 HSL complex (PDB:3IX3), and β-ketoacyl-acyl carrier protein synthase (PDB:1FJ4). The results showed favorable binding energies, indicating stable interactions within the active sites of these enzymes. researchgate.netajchem-a.com

Carbonic Anhydrase Inhibition: In a study of 1,3,4-thiadiazole-2-thione derivatives as carbonic anhydrase (CA) inhibitors, docking analysis showed that the compounds oriented themselves within the CA II active site in a manner similar to sulfonamide inhibitors. nih.gov The analysis revealed that the thione (C=S) group of the molecule acted as a zinc-binding moiety, which is crucial for the inhibition of this metalloenzyme. nih.gov

Opioid Receptor Binding: A high-throughput screening and docking study identified 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as novel δ opioid receptor (DOR) agonists. nih.govnih.gov Molecular dynamic simulations suggested that these spiro-hydantoin compounds bind to the orthosteric site of the receptor. nih.gov

EGFR/HER-2 Inhibition: Computational studies were conducted on quinazoline/1,3,4-oxadiazole-2-thione derivatives to understand their binding interactions with the EGFR and HER-2 protein kinases. rsc.org These analyses provided insights into the stability and binding modes of the compounds within the kinase domains, corroborating their in vitro inhibitory activity. rsc.org

Molecular Docking Studies of Thiohydantoin and Related Derivatives
Compound ClassProtein TargetPDB IDKey Finding
5-Aryl-2-thiohydantoinIsocitrate Dehydrogenase4UMXLower free energy of binding (−4.4 to −8.5 kcal/mol) indicates stable interaction. ajchem-a.com
1,3,4-Thiadiazole-2-thioneCarbonic Anhydrase IIN/AThione group acts as a zinc-binding moiety in the active site. nih.gov
1,3,8-Triazaspiro[4.5]decane-2,4-dioneδ Opioid Receptor (DOR)N/ACompounds bind to the orthosteric site of the receptor. nih.gov
Spiroquinoxaline-1,2,4-oxadiazolesM. tuberculosis protein5OEQDocking used to understand binding interactions of potential anti-TB agents. nih.gov
Quinazoline/1,3,4-oxadiazole-2-thioneEGFR / HER-2N/AComputational studies provided insights into binding interactions and stability. rsc.org

Q & A

Q. What are the standard synthetic routes for 1,3-diazaspiro[4.5]decane-2-thione and its derivatives?

The compound is typically synthesized via condensation of cyclohexanone with thiourea derivatives in the presence of ammonium carbonate and cyanide salts under reflux conditions. Microwave-assisted synthesis has also been employed to improve reaction efficiency, yielding spirohydantoins with higher purity and reduced reaction times . Key steps include cyclization of the ketone precursor with thiourea, followed by purification via silica gel chromatography.

Q. How is this compound characterized analytically?

Characterization involves:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify spirocyclic backbone protons (e.g., δ 1.4–1.8 ppm for cyclohexane protons) and carbonyl/thione groups (δ 170–180 ppm).
  • IR spectroscopy : Peaks at ~1675 cm1^{-1} (C=O) and ~1200 cm1^{-1} (C=S) confirm functional groups.
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 183.2) .

Q. What safety precautions are recommended for handling this compound in the lab?

While specific toxicity data are limited, general precautions include:

  • Using personal protective equipment (gloves, goggles).
  • Avoiding inhalation of dust or vapors.
  • Storing the compound in a cool, dry environment.
  • Neutralizing spills with sodium bicarbonate and disposing via hazardous waste protocols .

Q. How is the anticonvulsant activity of spirohydantoin derivatives evaluated?

The maximal electroshock seizure (MES) test in rodents is a standard model. Compounds are administered intraperitoneally, and protection against tonic-clonic seizures is measured. Neurotoxicity is assessed via the rotarod test to evaluate motor coordination .

Advanced Questions

Q. How do structural modifications (e.g., substituents on the spiro ring) influence biological activity?

  • Electron-withdrawing groups (e.g., fluorine at position 8) enhance anticonvulsant potency by improving membrane permeability.
  • Amide/sulfonamide substituents on the aromatic ring modulate binding to neuronal sodium channels. For example, 4-fluorophenoxyethyl derivatives showed ED50_{50} values comparable to phenytoin in MES tests .
  • Computational docking studies (e.g., with voltage-gated sodium channels) guide rational design by predicting binding affinities .

Q. What strategies resolve contradictions in spectral data for structurally similar derivatives?

  • 2D NMR techniques (e.g., COSY, HSQC) differentiate overlapping proton signals in crowded regions (e.g., δ 1.5–2.0 ppm).
  • X-ray crystallography validates spirocyclic geometry and hydrogen-bonding patterns, which influence spectral profiles .

Q. How do synthetic methodologies impact the yield and purity of spirohydantoins?

  • Microwave-assisted synthesis reduces reaction times (from 48 hours to <24 hours) and improves yields (e.g., 77–97% for methyl-substituted derivatives) compared to conventional heating.
  • Solvent choice (e.g., methanol/water mixtures) optimizes cyclization efficiency, while silica gel chromatography isolates diastereomers (e.g., phenyl benzoate derivatives) .

Q. What in vivo models are suitable for studying the mechanism of action of this compound derivatives?

  • Kindling models (e.g., pentylenetetrazole-induced seizures) assess chronic anticonvulsant effects.
  • Microdialysis in rodents quantifies neurotransmitter release (e.g., GABA) in the hippocampus post-administration.
  • Pharmacokinetic studies measure bioavailability and blood-brain barrier penetration using LC-MS/MS .

Q. How does the spirocyclic structure enhance drug-like properties compared to linear analogs?

  • The spiro conformation reduces conformational flexibility, improving metabolic stability.
  • Increased rotational restriction enhances binding to hydrophobic pockets in target proteins (e.g., sodium channels) .

Q. What computational tools are used to predict the physicochemical properties of novel derivatives?

  • Molecular dynamics simulations assess solvation free energy and logP values.
  • Density functional theory (DFT) calculates electron distribution around the thione group, correlating with reactivity in biological systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.